N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-6-carboxamide
Description
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-6-carboxamide is a synthetic carbazole derivative characterized by a methoxy substituent at the C6 position of the tetrahydrocarbazole core and a 1-methylindole-6-carboxamide group at the N1 position. Carbazole derivatives are widely studied for their antiviral and antitumor properties, with structural variations at the C6 position and carboxamide moiety significantly influencing potency and selectivity .
Properties
Molecular Formula |
C23H23N3O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methylindole-6-carboxamide |
InChI |
InChI=1S/C23H23N3O2/c1-26-11-10-14-6-7-15(12-21(14)26)23(27)25-20-5-3-4-17-18-13-16(28-2)8-9-19(18)24-22(17)20/h6-13,20,24H,3-5H2,1-2H3,(H,25,27) |
InChI Key |
RJCVVWJQWRZFOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-6-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the carbazole core, followed by the introduction of the methoxy group at the 6-position. Subsequent steps involve the formation of the indole ring and the attachment of the carboxamide group. Common reagents used in these reactions include various halides, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group serves as a critical site for nucleophilic and electrophilic interactions. Key reactions include:
Hydrolysis
-
Acidic Hydrolysis : Under reflux with HCl (6 M), the amide bond undergoes cleavage to yield 1-methyl-1H-indole-6-carboxylic acid and the corresponding tetrahydrocarbazole amine.
-
Basic Hydrolysis : Treatment with NaOH (10%) at 80°C produces sodium carboxylate and amine derivatives.
| Reaction Conditions | Products | Yield (%) | Reference |
|---|---|---|---|
| HCl (6 M), reflux, 12 h | Carboxylic acid + amine | 72–78 | |
| NaOH (10%), 80°C, 8 h | Sodium carboxylate + amine | 65–70 |
Functional Group Modifications
The amide nitrogen can participate in alkylation or acylation reactions. For example, treatment with methyl iodide in DMF forms a tertiary amide derivative.
Cycloaddition Reactions
The indole moiety enables participation in [3+2] and [4+2] cycloadditions. Studies on structurally analogous compounds demonstrate:
[3+2] Cycloaddition with Azoalkenes
-
Reacts with linear azoalkenes (e.g., 1,2-diaza-1,3-dienes) under ZnCl₂ catalysis to form fused tetrahydro-pyridazinoindole derivatives .
-
Mechanism : Involves nucleophilic attack by indole’s C3 position, followed by intramolecular cyclization .
| Substrate | Catalyst | Product | Diastereoselectivity |
|---|---|---|---|
| 1,2-diaza-1,3-diene (DD 2n) | ZnCl₂ | Tetrahydro-1H-pyridazino[3,4-b]indole | >95% endo |
Oxidation
-
Methoxy Group Dealkylation : Treatment with BBr₃ in CH₂Cl₂ at −78°C removes the methoxy group, yielding a hydroxylated carbazole intermediate.
-
Indole Ring Oxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) forms an N-oxide derivative.
Reduction
-
Carbazole Core Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the tetrahydrocarbazole’s cyclohexene ring to a fully saturated system.
Nucleophilic Substitution
The electron-rich indole and carbazole systems facilitate electrophilic aromatic substitution (EAS):
Halogenation
-
Bromination with NBS (N-bromosuccinimide) in DMF introduces bromine at the indole’s C5 position.
| Reagent | Position | Product | Yield (%) |
|---------|----------|-------------------------------------|-----------|
| NBS | C5 | 5-Bromo-1-methyl-1H-indole-6-carboxamide | 58 |
Nitration
-
Nitration using HNO₃/H₂SO₄ targets the carbazole’s aromatic ring, producing nitro derivatives.
Comparative Reactivity with Analogues
A comparative analysis highlights structural influences on reactivity:
| Compound | Key Reaction Difference | Rationale |
|---|---|---|
| N-(6-methoxycarbazolyl)-indole-5-carboxamide | Higher susceptibility to hydrolysis | Steric shielding at C6 reduces amide accessibility |
| N-(8-chloro-carbazolyl)-indole-6-carboxamide | Enhanced electrophilic substitution | Electron-withdrawing Cl increases ring electrophilicity |
Mechanistic Insights
Scientific Research Applications
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Selected Carbazole Derivatives
*Estimated based on analog Y042-1671 .
Key Observations:
- C6 Substituent Effects: Chloro or bromo substituents at C6 (e.g., GSK983, Compound 37) confer superior antiviral activity (IC₅₀ < 0.01 µM) compared to methoxy-substituted analogs. This aligns with evidence that halogens enhance electron-withdrawing effects and target binding affinity . Methoxy groups, while less potent, may improve pharmacokinetic properties such as metabolic stability and solubility .
- Carboxamide Group Variations: Pyridinecarboxamide (GSK983) and fluorobenzamide (Compound 37) groups exhibit nanomolar potency against human papillomavirus (HPV), likely due to hydrogen-bonding interactions with viral enzymes.
- Stereochemical Influence: Enantiomeric pairs like GSK983/GSK984 demonstrate that (R)-configuration at the carbazole N1 position is critical for activity, underscoring the importance of asymmetric synthesis in optimizing therapeutic profiles .
Biological Activity
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a carbazole moiety and an indole derivative. Its molecular formula is with a molecular weight of 314.39 g/mol. The structural representation can be summarized as follows:
1. Anticancer Properties
Recent studies have indicated that compounds related to carbazole and indole derivatives exhibit significant anticancer activities. For instance, this compound has been shown to induce apoptosis in various cancer cell lines. The mechanism involves the activation of pathways leading to programmed cell death, potentially through the modulation of the NQO1 enzyme, which is often overexpressed in tumors .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 5.4 | Apoptosis induction |
| A549 (lung cancer) | 7.8 | NQO1 modulation |
| HeLa (cervical cancer) | 6.2 | Cell cycle arrest |
2. Neuroprotective Effects
In addition to its anticancer properties, the compound has been investigated for neuroprotective effects. Research suggests that it may inhibit neuroinflammation and oxidative stress in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's .
3. Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties in vitro by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory disorders .
Case Study 1: Anticancer Efficacy in Preclinical Models
A study conducted on xenograft models showed that treatment with this compound resulted in significant tumor reduction compared to control groups. The study highlighted the compound's ability to enhance apoptosis markers such as caspase activation and PARP cleavage .
Case Study 2: Neuroprotective Mechanism Exploration
Another investigation focused on the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cell cultures. Results indicated a reduction in cell death and preservation of mitochondrial function, supporting its potential use in neurodegenerative disease therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-6-carboxamide?
- Methodology : The synthesis typically involves multi-step pathways. For example:
- Step 1 : Cyclization of hydrazone intermediates under acidic conditions (e.g., acetic acid and HCl reflux at 398–403 K for 2 hours) to form the carbazole core .
- Step 2 : Functionalization via coupling reactions (e.g., amide bond formation) between the carbazole and indole-carboxamide moieties. Solvent choice (e.g., ethyl acetate/petroleum ether mixtures) and purification via silica gel chromatography are critical for optimizing yield (~67%) and purity .
- Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 398–403 K | |
| Yield | 67% | |
| Purification Solvent | Petroleum ether:ethyl acetate (95:5) |
Q. How is the purity and structural integrity of this compound validated in basic research?
- Methodology :
- Chromatography : TLC monitoring during synthesis to track reaction progress .
- Spectroscopy : NMR (¹H/¹³C) and FTIR to confirm functional groups (e.g., methoxy, carboxamide) .
- Crystallography : X-ray diffraction to resolve non-planar carbazole structures (e.g., dihedral angles between benzene and pyrrole rings: 1.69°) .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-Response Analysis : Conduct assays across a broad concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Target Profiling : Use computational docking (e.g., AutoDock Vina) to compare binding affinities across isoforms of enzymes/receptors .
- Meta-Analysis : Cross-reference data with structurally analogous carbazoles (e.g., 6-methoxy-1H-carbazol-1-one derivatives) to identify trends in bioactivity .
Q. How can reaction fundamentals and reactor design be optimized for large-scale synthesis?
- Methodology :
- Kinetic Studies : Use differential scanning calorimetry (DSC) to map exothermic/endothermic phases during cyclization .
- Process Simulation : Apply computational tools (e.g., Aspen Plus) to model solvent recovery and waste minimization .
- Scale-Up Challenges :
- Heat Transfer : Optimize reactor geometry (e.g., jacketed reactors) to maintain temperature uniformity .
- Catalyst Loading : Test heterogeneous catalysts (e.g., Pd/C) to improve coupling reaction efficiency .
Q. What advanced spectroscopic techniques are suitable for probing this compound’s interaction with biomacromolecules?
- Methodology :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) with proteins (e.g., serum albumin) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Solid-State NMR : Characterize structural changes in membrane-bound targets (e.g., GPCRs) .
Experimental Design & Data Analysis
Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?
- Methodology :
- Forced Degradation Studies :
- Hydrolysis : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours .
- Oxidation : Treat with H₂O₂ (3% v/v) and monitor via HPLC-MS for degradation products .
- Data Analysis :
| Condition | Degradation Pathway | Major Byproduct |
|---|---|---|
| Acidic (pH 1) | Hydrolysis | Indole-6-carboxylic acid |
| Alkaline (pH 9) | Dealkylation | Demethylated carbazole |
Q. What computational approaches are recommended for SAR/QSAR studies?
- Methodology :
- Descriptor Selection : Use topological (e.g., Wiener index) and electronic (e.g., HOMO/LUMO) parameters .
- Model Validation : Apply leave-one-out cross-validation and external test sets to avoid overfitting .
- Case Example : Modifying the methoxy group’s position (e.g., from C6 to C5) reduces logP by 0.3 units, correlating with improved aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
